molecular formula C11H13N3O B13323963 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13323963
M. Wt: 203.24 g/mol
InChI Key: WROMKWWISDJDFZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyloxy group at position 3, a methyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)acetophenone with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) and acylating agents (e.g., acetic anhydride) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group, a methyl group, and an amine group on the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-3-phenylmethoxypyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3

InChI Key

WROMKWWISDJDFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

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